AkaLumine hydrochloride

CAS No.:

Cat. No.: VC13629256

Molecular Formula: C16H19ClN2O2S

Molecular Weight: 338.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19ClN2O2S |

|---|---|

| Molecular Weight | 338.9 g/mol |

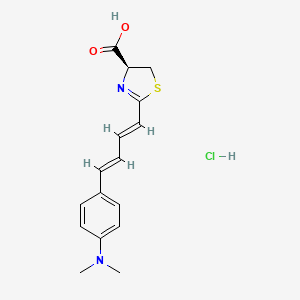

| IUPAC Name | (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1 |

| Standard InChI Key | PZCNKVAGZCXXHX-SSRSOBHISA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl |

| SMILES | CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl |

Introduction

Chemical and Structural Properties

AkaLumine hydrochloride, also known as TokeOni or AkaLumine-HCl, is a benzothiazole-derived luciferin analogue with a molecular weight of 338.9 g/mol . Its hydrochloride salt form significantly improves aqueous solubility (up to 40 mM) compared to the parent compound AkaLumine . The structural modification involves replacing the aromatic group of D-luciferin with a benzothiazole moiety, shifting the bioluminescence emission into the NIR range (λₘₐₓ = 677 nm) . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉ClN₂O₂S | |

| CAS Number | 2558205-28-8 | |

| Purity | ≥99.84% (HPLC) | |

| Solubility | 40 mM in water | |

| Emission Wavelength (λₘₐₓ) | 677 nm | |

| Storage Conditions | -80°C, argon atmosphere |

The SMILES notation (O=C([C@@H]1N=C(/C=C/C=C/C2=CC=C(N(C)C)C=C2)SC1)O.Cl) reflects its chiral center and conjugated diene system, critical for binding firefly luciferase (Fluc) and engineered variants like Akaluc .

Mechanism of Action and Bioluminescence Kinetics

AkaLumine hydrochloride acts as a substrate for luciferases, undergoing oxidation to emit photons. Unlike D-luciferin, which has a peak emission at 562 nm, its NIR output minimizes absorption by hemoglobin and water, achieving 5–8.3× greater tissue penetration in 8-mm-thick samples . Key kinetic parameters include:

-

Signal Linearity: Linear correlation with cell counts (R² > 0.96) at concentrations as low as 25 μM .

-

Time to Peak Signal: 15 minutes post-injection, with sustained emission due to prolonged serum half-life .

In vitro, AkaLumine hydrochloride generates 6.7× brighter signals than D-luciferin in LLC/luc lung cancer cells . In vivo, it detects lung metastases with 8.1× higher sensitivity than D-luciferin and 3.3× over CycLuc1, a leading synthetic analogue .

Applications in Preclinical Imaging

Oncology and Metastasis Tracking

In murine models of Lewis lung carcinoma (LLC), AkaLumine hydrochloride produced 40× stronger signals from subcutaneous tumors compared to D-luciferin . For deep-tissue metastases, intravenous administration at 5 mM resolved lung lesions with 3.3× higher sensitivity than CycLuc1, attributable to its NIR emission and low background noise . Sequential imaging in the same animal demonstrated reproducible signal quantification over 8-hour intervals .

Neuroimaging

The Akaluc/AkaLumine system enabled video-rate imaging of striatal neurons in marmosets, overcoming the blood-brain barrier limitations of D-luciferin . In Drosophila, nervous system-specific expression of Akaluc allowed non-invasive monitoring of brain activity, undetectable with traditional luciferases .

Dynamic Gene Expression Monitoring

Fusion constructs of Akaluc with endogenous proteins (e.g., period in Drosophila) facilitated real-time tracking of circadian gene expression, with oral AkaLumine administration yielding stable signals over 24 hours . This system’s low substrate concentration requirement (100 μM vs. 1.5 mM for D-luciferin) minimizes toxicity .

Comparative Performance Against Existing Substrates

Future Directions

Ongoing research focuses on:

-

Toxicity Mitigation: Structural analogs with reduced acidity and hepatic uptake .

-

Multiplexed Imaging: Pairing Akaluc with green-emitting luciferases (e.g., NanoLuc) for dual-color tracking .

-

Clinical Translation: Adapting AkaLumine hydrochloride for intraoperative tumor margin delineation, leveraging its deep-penetration capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume